

# The Power of Combination: Evaluating the Synergistic Effects of Polymyxin B

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Compound of Interest		
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An in-depth guide for researchers and drug development professionals on the enhanced antimicrobial activity of Polymyxin B when combined with other compounds against multidrug-resistant Gram-negative bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical settings, compelling the reintroduction of polymyxins, such as Polymyxin B, as a last-resort therapy. However, the efficacy of Polymyxin B monotherapy can be hampered by toxicity and the emergence of resistance. This guide provides a comparative analysis of the synergistic effects observed when Polymyxin B is combined with other antimicrobial agents and non-antibiotic compounds. By leveraging a unique mechanism of action that disrupts the outer membrane of Gram-negative bacteria, Polymyxin B can potentiate the activity of other drugs, offering a promising strategy to combat resistant infections.[1][2][3] This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying mechanisms.

#### **Quantitative Analysis of Synergistic Combinations**

The synergistic potential of Polymyxin B in combination with various compounds has been extensively evaluated using in vitro methods such as checkerboard assays and time-kill studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric from checkerboard assays, where a value of  $\leq 0.5$  typically indicates synergy. Time-kill assays provide dynamic data on the rate and extent of bacterial killing over time, with synergy often







defined as a  $\geq$  2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

The following table summarizes key quantitative findings from studies investigating Polymyxin B combinations against various Gram-negative pathogens.



Combination Partner	Target Organism(s)	Key Quantitative Data	Study Highlights
Carbapenems (e.g., Meropenem, Doripenem)	Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa	Synergy rates in time-kill studies: A. baumannii (77%), K. pneumoniae (44%), P. aeruginosa (50%).[4] FICI values often ≤ 0.5.[4][5]	High rates of synergy observed, particularly against A. baumannii. [4][5] Combination therapy has been shown to suppress the development of resistance.[4]
Rifampicin	A. baumannii, K. pneumoniae, P. aeruginosa, E. coli	FICI values indicating synergy (0.11–0.51 for E. coli and 0.04–0.19 for K. pneumoniae in a murine model).[6] Sustained bactericidal activity observed in time-kill assays.[7]	Strong synergistic effects demonstrated both in vitro and in vivo.[6][8][9] The combination is effective against intracellular pathogens and in acidic environments mimicking host vacuoles.[8][10]
Fosfomycin	K. pneumoniae, P. aeruginosa	Synergy rate of 47.1% in checkerboard assays against KPC-producing K. pneumoniae.[11] Achieved >6 log10 CFU/mL reduction in hollow-fibre infection models.[12][13]	Rapid bactericidal activity and suppression of resistance development are key advantages.[12][13]
Tigecycline	A. baumannii, K. pneumoniae	Synergistic killing observed in time-kill experiments against MDR A. baumannii.[1] Less pronounced	Efficacy can be strain- dependent, with some studies showing additive rather than synergistic effects.[1]



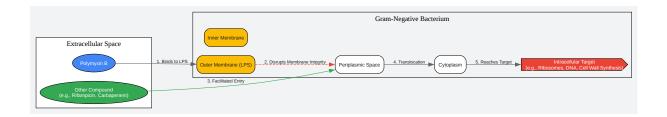
		synergy compared to other combinations against KPC- producing K. pneumoniae.[15]	
Doxycycline	K. pneumoniae	In vitro synergy demonstrated against polymyxin B-resistant, KPC-producing K. pneumoniae.[15][16]	Offers a potential therapeutic option, particularly when isolates exhibit doxycycline susceptibility.[16]
Non-Antibiotics (e.g., Sertraline, Spironolactone)	A. baumannii, E. coli, K. pneumoniae	Consistent synergistic effects (FICI ≤ 0.5) observed in checkerboard assays for some non-antibiotic compounds. [17]	Explores the potential of repurposing non-antibiotic drugs to enhance Polymyxin B activity.[17]

## **Mechanisms of Synergy**

The primary mechanism underpinning the synergistic activity of Polymyxin B combinations is its ability to disrupt the integrity of the outer membrane of Gram-negative bacteria. Polymyxin B, a cationic polypeptide, interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane, leading to its permeabilization.[2][18][19] This disruption creates pores in the membrane, facilitating the entry of other compounds that would otherwise be excluded, thereby enhancing their access to intracellular targets.[3][6]

For instance, in combination with rifampicin, Polymyxin B allows rifampicin to bypass the outer membrane and reach its target, the bacterial RNA polymerase, inhibiting RNA synthesis.[18] Similarly, with carbapenems, the increased permeability allows these beta-lactam antibiotics to more effectively reach the periplasmic space and inhibit cell wall synthesis.





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Caption: Mechanism of Polymyxin B Synergy.

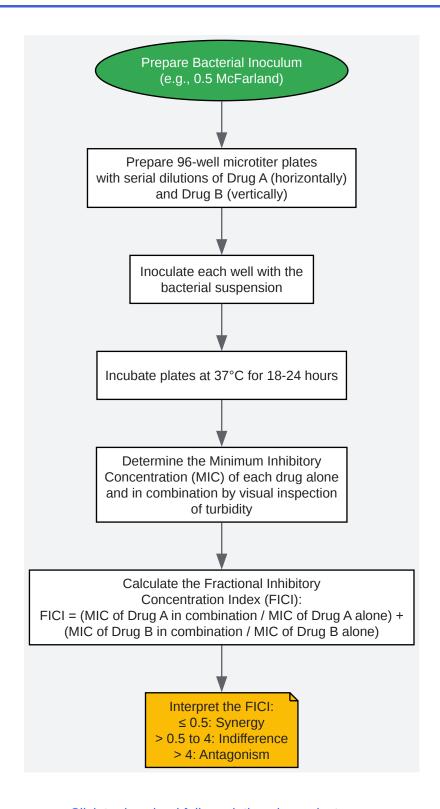
### **Experimental Protocols**

Standardized methodologies are crucial for the accurate evaluation of synergistic interactions. The following are detailed protocols for two key in vitro experiments.

#### **Checkerboard Assay**

The checkerboard assay is a microdilution method used to determine the FICI and assess synergy between two antimicrobial agents.





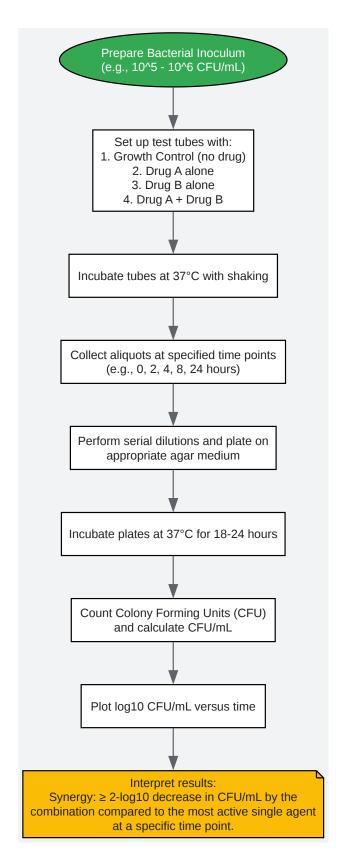
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Caption: Checkerboard Assay Workflow.

### **Time-Kill Assay**



Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.





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